molecular formula C16H16O9 B014087 4-Methylumbelliferyl glucuronide CAS No. 6160-80-1

4-Methylumbelliferyl glucuronide

Cat. No. B014087
CAS RN: 6160-80-1
M. Wt: 352.29 g/mol
InChI Key: ARQXEQLMMNGFDU-JHZZJYKESA-N
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Description

Synthesis Analysis

The synthesis of 4-MUG has been explored to create efficient substrates for assays. Marsh and Levvy (1956) described a method for synthesizing 4-methylumbelliferone β-D-glucuronide as a substrate for the fluorimetric assay of β-glucuronidase, highlighting the importance of creating reliable and quantifiable substrates for biochemical assays (Marsh & Levvy, 1956).

Molecular Structure Analysis

The molecular structure of 4-MUG is crucial for its activity as a substrate. Its structure allows it to be hydrolyzed by specific enzymes, releasing a fluorescent compound. This characteristic is fundamental for its use in assays that measure enzyme activity related to glucuronidation processes.

Chemical Reactions and Properties

4-MUG undergoes enzymatic hydrolysis in the presence of beta-glucuronidase, leading to the release of 4-methylumbelliferone. This reaction is widely used in biochemical assays to study enzyme kinetics and to measure the activity of glucuronidase enzymes in various biological samples. The efficiency and selectivity of 4-MUG as a substrate for specific UDP-glucuronosyltransferase isoforms have been investigated, emphasizing its role in the glucuronidation kinetics of prototypic substrates (Uchaipichat et al., 2004).

Physical Properties Analysis

The physical properties of 4-MUG, including its solubility, stability, and fluorescence, are critical for its application in assays. Its ability to be hydrolyzed and release a fluorescent product under specific conditions makes it an invaluable tool for bioanalytical applications, allowing for the sensitive detection of enzyme activities.

Chemical Properties Analysis

4-MUG's chemical properties, such as its reactivity with enzymes and its fluorescence upon hydrolysis, make it a versatile substrate in biochemical assays. Its role in inhibiting hyaluronan synthesis, for example, illustrates its potential beyond simple enzyme assays, impacting therapeutic and experimental possibilities for HA synthesis inhibition (Nagy et al., 2019).

Scientific Research Applications

  • Detection of Escherichia coli in Foods : A study by Robison (1984) found that the 4-methylumbelliferyl-beta-D-glucuronide assay is a rapid, accurate, simple, and cost-effective method for detecting Escherichia coli in food items, demonstrating high agreement with other methods (Robison, 1984).

  • Detection of Fecal Pollution in River Waters : Research by Farnleitner et al. (2002) revealed that the hydrolysis rate of 4-MUG in river waters is effective in detecting fecal pollution, especially in scenarios with decreased pollution levels (Farnleitner et al., 2002).

  • Measuring Production of β-D-glucuronides : Trubetskoy and Shaw (1999) demonstrated that the 4-MUG cleavage assay is highly sensitive and adaptable for detecting β-D glucuronides generated by recombinant UDP-glycosyl transferase enzymes in high-throughput formats (Trubetskoy & Shaw, 1999).

  • Inhibition of Hyaluronan Synthesis and Autoimmune Diabetes : Nagy et al. (2019) found that 4-MUG effectively inhibits hyaluronan synthesis, thereby promoting T-cell expansion and preventing autoimmune diabetes. This study also highlighted its higher bioavailability than previously thought (Nagy et al., 2019).

  • Treatment of Hepatic Fibrosis : Ratna et al. (1993) suggested that 4methylumbelliferone and its metabolites, found in the rat liver, indicate that 4methylumbelliferyl sulfate could be a more effective drug for treating hepatic fibrosis (Ratna et al., 1993).

  • Detection of E. coli in Water Samples : A comparative study by Clark et al. (1991) on commercial 4-MUG preparations revealed significant differences in detecting E. coli from treated water samples compared to standard methods, primarily due to false-negative results (Clark et al., 1991).

Future Directions

4-Methylumbelliferone (4MU) has shown potential in treating inflammation, autoimmunity, and cancer . It has been demonstrated to have a cytotoxic effect on GBM cells, highlighting its potential usefulness to improve GBM treatment . Further studies are needed to fully understand the broad spectrum of effects of 4-Methylumbelliferyl glucuronide and its potential therapeutic applications .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQXEQLMMNGFDU-JHZZJYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891502
Record name 4-Methylumbelliferyl glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl glucuronide

CAS RN

6160-80-1
Record name 4-Methylumbelliferyl β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6160-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl glucuronide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-D-Glucopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl
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Record name 4-Methylumbelliferyl glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
905
Citations
N Nagy, I Gurevich, HF Kuipers, SM Ruppert… - Journal of Biological …, 2019 - ASBMB
… In particular, 4-MU in mice has a short half-life, causing most of the drug to be present as the metabolite 4-methylumbelliferyl glucuronide (4-MUG), which makes it remarkable that 4-MU …
Number of citations: 35 www.jbc.org
J Wang, AM Evans, KM Knights… - Journal of Pharmacy …, 2011 - academic.oup.com
Objectives This study was designed to investigate the renal disposition of 4-methylumbelliferone (4MU) and 4-methylumbelliferyl glucuronide (4MUG) to characterise the contribution of …
Number of citations: 11 0-academic-oup-com.brum.beds.ac.uk
MJ Zamek-Gliszczynski, KA Hoffmaster… - … of Pharmacology and …, 2006 - ASPET
… In the present studies, transport mechanism(s) responsible for the biliary excretion of 4-methylumbelliferyl glucuronide (4MUG) and 4-methylumbelliferyl sulfate (4MUS) were studied. …
Number of citations: 94 jpet.aspetjournals.org
N Nagy, G Kaber, NL Haddock, A Hargil… - … : Structure, Biology and …, 2023 - Springer
Hyaluronan (HA) is an extracellular matrix glycosaminoglycan, with important roles in chronic inflammation, cancer, and autoimmunity. 4-methylumbelliferone (4-MU), a small molecule …
I Anundi, FC Kauffman, M El-Mouelhi… - Archives of toxicology, 1987 - Springer
… Following infusion of 1.5 mM of this organic sulfatester, free 4-methylumbelliferone and 4-methylumbelliferyl glucuronide were formed at rates of 13 and 9 lxmoles/g/h, respectively, in …
DA Vessey, D Zakim - Biochemical Journal, 1974 - portlandpress.com
… The plots were normalized by calculation of the percentage of maximum activation for each concentration of 4-methylumbelliferyl glucuronide at (El) 0.2mM- and (@) 1.5mM-UDP-…
Number of citations: 26 portlandpress.com
MJ Zamek-Gliszczynski, K Nezasa, X Tian… - Molecular …, 2006 - ASPET
The role of Mrp2, Bcrp, and P-glycoprotein in the biliary excretion of acetaminophen sulfate (AS) and glucuronide (AG), 4-methylumbelliferyl sulfate (4MUS) and glucuronide (4MUG), …
Number of citations: 114 molpharm.aspetjournals.org
M Chiba, AJ Schwab, CA Goresky, KS Pang - Hepatology, 1998 - Wiley Online Library
… The futile cycle has been shown to alter the net disappearance of 4MU, 4MUS, and 4-methylumbelliferyl glucuronide (4MUG) in rat liver perfusion studies when either 4MU or 4MUS …
S Ratna, M Chiba, L Bandyopadhyay, KS Pang - Hepatology, 1993 - Wiley Online Library
… excretion of 4-methylumbelliferyl glucuronide formed from 4… normal with 4methylumbelliferyl glucuronide administration … umbelliferone and 4-methylumbelliferyl glucuronide, we were …
MJ Zamek-Gliszczynski, K Nezasa, X Tian… - … of Pharmacology and …, 2006 - ASPET
… The basolateral excretory clearance of acetaminophen glucuronide, 4-methylumbelliferyl glucuronide, and harmol glucuronide was reduced by ∼96, ∼85, and ∼40%, respectively, in …
Number of citations: 128 jpet.aspetjournals.org

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